molecular formula C15H13N3S B10796456 4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine

4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine

Cat. No.: B10796456
M. Wt: 267.4 g/mol
InChI Key: XCRBIEGWIQBOCM-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine is a heterocyclic compound that features a pyridine ring, a thiazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable thiazole precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and iodine.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce different functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • Imidazo[1,2-a]pyridines
  • Pyrrolidine derivatives

Uniqueness

4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine is unique due to its combination of a pyridine ring, a thiazole ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiazole ring can enhance the compound’s ability to interact with certain biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-5-7-12(8-6-11)17-15-18-14(10-19-15)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRBIEGWIQBOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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